3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide is a complex organic compound belonging to the class of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The structure incorporates a methoxy group, a triazole moiety, and a pyridazine ring, contributing to its unique properties and interactions.
This compound is classified as a triazolopyridazine derivative, characterized by its fused triazole and pyridazine rings. Such compounds are often explored for their pharmacological potential, particularly in the development of new therapeutic agents.
The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide typically involves several steps:
The synthesis may utilize techniques such as microwave-assisted synthesis to enhance efficiency and yield while minimizing environmental impact. Industrial production methods are optimized for scalability and purity.
The molecular formula for this compound is , with a molecular weight of approximately 325.4 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O2 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide |
| InChI | InChI=1S/C17H19N5O2/c1-21(12-13-6-4-3-5-7-13)17(23)11-9-15... |
| SMILES | CN(CC1=CC=CC=C1)C(=O)CCC2=NN=C3N2N=C(C=C3)OC |
This compound can undergo various chemical reactions including:
Common reagents involved in these reactions include:
The products formed from these reactions depend on specific conditions and reagents used.
The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The triazolopyridazine moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to effects such as:
These interactions suggest potential therapeutic effects in various biological pathways.
While specific physical properties such as density or boiling point are not readily available for this compound, its molecular structure suggests it may exhibit moderate solubility in organic solvents due to the presence of polar functional groups.
The chemical stability of this compound can be influenced by environmental factors such as pH and temperature. Its reactivity profile indicates potential for diverse chemical transformations under suitable conditions.
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide has potential applications in:
This compound exemplifies the ongoing research into triazolopyridazine derivatives for their promising pharmacological properties.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2